An In-depth Technical Guide to 1-Bromo-2-(methoxymethoxy)ethane (CAS: 112496-94-3)
An In-depth Technical Guide to 1-Bromo-2-(methoxymethoxy)ethane (CAS: 112496-94-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(methoxymethoxy)ethane, with the Chemical Abstracts Service (CAS) number 112496-94-3, is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a reactive bromo group and a stable methoxymethyl (MOM) ether, makes it a key building block, particularly in the fields of pharmaceutical and agrochemical development. The bromo group serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of the 2-(methoxymethoxy)ethyl moiety into a target molecule. The MOM ether provides a stable protecting group for the hydroxyl functionality, which can be cleaved under specific acidic conditions. This dual functionality allows for sequential and controlled modifications in complex synthetic pathways.
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and essential safety and handling information.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Bromo-2-(methoxymethoxy)ethane is presented in the table below.[1][2]
| Property | Value |
| CAS Number | 112496-94-3 |
| Molecular Formula | C₄H₉BrO₂ |
| Molecular Weight | 169.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 116-117 °C |
| Density | 1.448 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.480 |
| Flash Point | 64.4 °C (148.0 °F) - closed cup |
| SMILES | COCOCCBr |
| InChI | 1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Bromo-2-(methoxymethoxy)ethane. Below is a summary of expected spectral data.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (Proton NMR) | Signals corresponding to the methoxy protons (CH₃O-), the methylene protons of the methoxymethyl group (-OCH₂O-), the methylene protons adjacent to the ether oxygen (-OCH₂-), and the methylene protons adjacent to the bromine atom (-CH₂Br). |
| ¹³C NMR (Carbon NMR) | Resonances for the four distinct carbon atoms: the methoxy carbon, the methylene carbon of the methoxymethyl group, and the two methylene carbons of the ethyl chain. |
| FTIR (Infrared) | Characteristic C-O-C stretching vibrations for the ether linkages, C-H stretching and bending vibrations for the aliphatic groups, and a C-Br stretching vibration. |
| Mass Spectrometry | The molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the bromine atom and cleavage of the ether linkages. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks. |
Experimental Protocols
Synthesis of 1-Bromo-2-(methoxymethoxy)ethane
The following is a detailed experimental protocol for the synthesis of 1-Bromo-2-(methoxymethoxy)ethane from 2-(methoxymethoxy)ethanol. This procedure is adapted from general methods for the bromination of alcohols.
Reaction:
HOCH₂CH₂OCH₂OCH₃ + PBr₃ → BrCH₂CH₂OCH₂OCH₃
Materials:
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2-(Methoxymethoxy)ethanol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Reflux condenser (optional, depending on the scale and solvent)
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Separatory funnel
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Rotary evaporator
Procedure:
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In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(methoxymethoxy)ethanol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude 1-Bromo-2-(methoxymethoxy)ethane can be purified by vacuum distillation to yield a colorless liquid.
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for using 1-Bromo-2-(methoxymethoxy)ethane as an alkylating agent.
Materials:
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Nucleophile (e.g., an alcohol, amine, or thiol)
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1-Bromo-2-(methoxymethoxy)ethane
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A suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine)
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Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))
Procedure:
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In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the anhydrous solvent.
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Add the base (1.1-1.5 equivalents) portion-wise at a suitable temperature (often 0 °C to room temperature).
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Stir the mixture for a period to allow for the formation of the nucleophilic anion.
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Add 1-Bromo-2-(methoxymethoxy)ethane (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with heating, monitoring its progress by TLC or LC-MS.
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Upon completion, quench the reaction (e.g., with water or a saturated aqueous ammonium chloride solution).
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Extract the product with a suitable organic solvent.
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Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
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Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Applications in Drug Development
1-Bromo-2-(methoxymethoxy)ethane is a versatile reagent in the synthesis of pharmaceutically active compounds. Its utility stems from its ability to introduce a protected hydroxyl group, which can enhance solubility and provide a handle for further functionalization.
-
Antiviral Agents: Halogenated nucleoside analogues have shown significant antiviral activity. The 2-(methoxymethoxy)ethyl side chain can be incorporated into nucleoside scaffolds to modify their biological properties, potentially leading to new antiviral drug candidates. For instance, derivatives of 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine have exhibited in vitro activity against Herpes Simplex Virus type 1 (HSV-1).[3]
-
Anticancer Agents: The quinoline scaffold is a key feature in many anticancer agents. 1-Bromo-2-(methoxymethoxy)ethane can be used to introduce alkoxy side chains onto such scaffolds. These modifications can influence the compound's ability to interact with biological targets like topoisomerase I, an enzyme crucial for DNA replication in cancer cells. The synthesis of certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as potential topoisomerase I inhibitors has been reported.[4] Chalcone derivatives containing bromo and methoxy groups have also been investigated for their anticancer properties against breast cancer cell lines.[5]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-Bromo-2-(methoxymethoxy)ethane.
Caption: Synthesis and purification workflow for 1-Bromo-2-(methoxymethoxy)ethane.
Role as a Synthetic Building Block
This diagram illustrates the logical relationship of 1-Bromo-2-(methoxymethoxy)ethane as a key intermediate in the synthesis of more complex molecules.
Caption: Role of 1-Bromo-2-(methoxymethoxy)ethane in multi-step organic synthesis.
Note: No specific signaling pathways involving 1-Bromo-2-(methoxymethoxy)ethane have been identified in the reviewed literature.
Safety and Handling
1-Bromo-2-(methoxymethoxy)ethane is a combustible liquid and should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For operations with a risk of splashing, a face shield is recommended.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
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In case of exposure:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
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Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.
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Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.
References
- 1. rsc.org [rsc.org]
- 2. 1-Bromo-2-(methoxymethoxy)ethane | C4H9BrO2 | CID 3331051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
